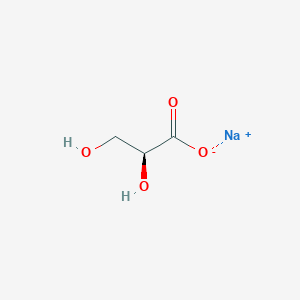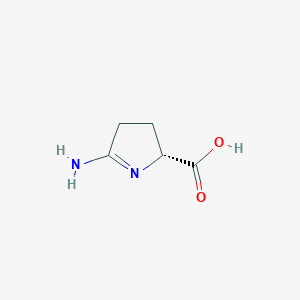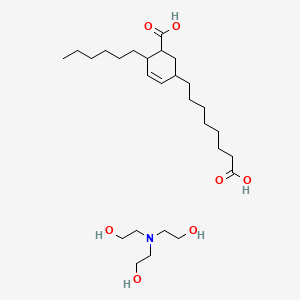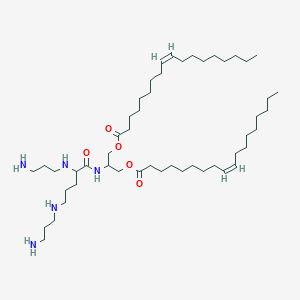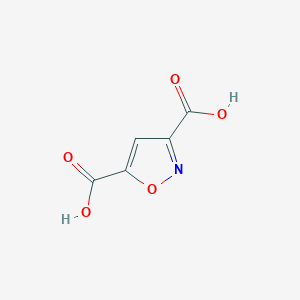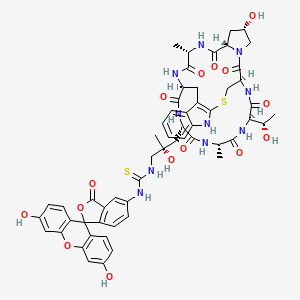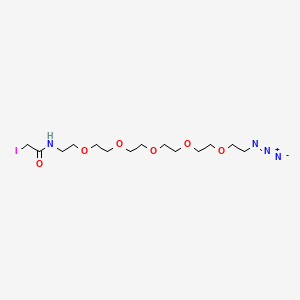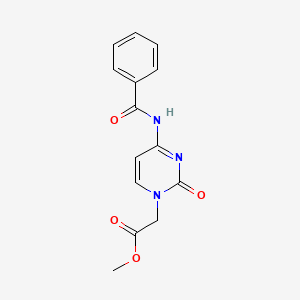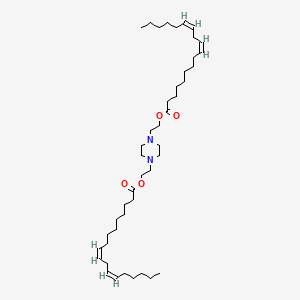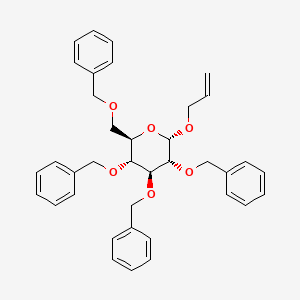
(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is a chemical compound with the molecular formula C37H40O6 and a molecular weight of 580.71 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups are protected by benzyl groups, and an allyl group is attached to the anomeric carbon. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride or potassium carbonate . The allyl group is then introduced at the anomeric position using allyl bromide in the presence of a base .
Industrial Production Methods
While specific industrial production methods for Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside are not widely documented, the general approach involves large-scale benzylation and allylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to convert the benzyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed to remove benzyl groups.
Substitution: Benzyl groups can be substituted using reagents like trifluoroacetic acid (TFA) or boron tribromide (BBr3).
Major Products Formed
Epoxides: Formed from the oxidation of the allyl group.
Deprotected Glucopyranosides: Formed from the reduction of benzyl groups to hydroxyl groups.
Scientific Research Applications
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside primarily involves its reactivity as a protected glucopyranoside. The benzyl groups protect the hydroxyl groups from unwanted reactions, allowing selective modifications at the anomeric position. The allyl group can participate in various reactions, such as epoxidation or cross-coupling, to introduce additional functionality .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but lacks the allyl group at the anomeric position.
Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside: Similar in that it is a protected glucopyranoside, but uses acetyl groups instead of benzyl groups.
Uniqueness
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is unique due to the presence of both benzyl and allyl groups, which provide a combination of stability and reactivity. This makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C37H40O6 |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane |
InChI |
InChI=1S/C37H40O6/c1-2-23-39-37-36(42-27-32-21-13-6-14-22-32)35(41-26-31-19-11-5-12-20-31)34(40-25-30-17-9-4-10-18-30)33(43-37)28-38-24-29-15-7-3-8-16-29/h2-22,33-37H,1,23-28H2/t33-,34-,35+,36-,37+/m1/s1 |
InChI Key |
LFXIXGYQTQLJCK-MANRWTMFSA-N |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


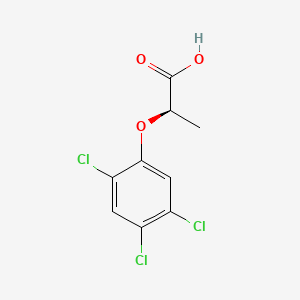
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

